

# Spectroscopic Profile of 8-Methylquinolin-4(1H)-one: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 8-Methylquinolin-4(1H)-one

Cat. No.: B1316467

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound **8-Methylquinolin-4(1H)-one**, also known as 4-hydroxy-8-methylquinoline. Due to the limited availability of a comprehensive, publicly accessible dataset for this specific molecule, this guide synthesizes information from analogous compounds and general principles of spectroscopic analysis for quinolinone derivatives. It aims to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing expected spectral characteristics and detailed experimental protocols.

## Chemical Structure and Properties

**8-Methylquinolin-4(1H)-one** is a derivative of quinoline, featuring a methyl group at the 8th position and a ketone group at the 4th position. This structure exists in tautomeric equilibrium with its enol form, 4-hydroxy-8-methylquinoline. The quinolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.

Molecular Formula: C<sub>10</sub>H<sub>9</sub>NO Molecular Weight: 159.19 g/mol

## Spectroscopic Data

While a complete, experimentally verified dataset for **8-Methylquinolin-4(1H)-one** is not readily available in the public domain, the following tables summarize the expected

spectroscopic characteristics based on data from closely related analogs and established spectral databases.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone ring system and the methyl group. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electronic nature of the fused benzene ring.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for **8-Methylquinolin-4(1H)-one**

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H2	7.8 - 8.2	d
H3	6.2 - 6.5	d
H5	7.5 - 7.8	d
H6	7.2 - 7.5	t
H7	7.0 - 7.3	d
8-CH <sub>3</sub>	2.4 - 2.7	s
N-H	11.0 - 12.0	br s

Note: Predicted values are based on spectral data of analogous quinolinone structures. Actual values may vary depending on the solvent and experimental conditions.

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **8-Methylquinolin-4(1H)-one**

Carbon	Predicted Chemical Shift (ppm)
C2	140 - 145
C3	110 - 115
C4	175 - 180
C4a	120 - 125
C5	125 - 130
C6	120 - 125
C7	130 - 135
C8	135 - 140
C8a	145 - 150
8-CH <sub>3</sub>	15 - 20

Note: Predicted values are based on spectral data of analogous quinolinone structures. Actual values may vary depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

The IR spectrum of **8-Methylquinolin-4(1H)-one** will be characterized by absorption bands corresponding to the vibrations of its functional groups.

Table 3: Key IR Absorption Bands for **8-Methylquinolin-4(1H)-one**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch	3200 - 3400	Medium, Broad
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Amide)	1640 - 1680	Strong
C=C Stretch (Aromatic)	1550 - 1620	Medium to Strong
C-N Stretch	1250 - 1350	Medium

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **8-Methylquinolin-4(1H)-one**, the molecular ion peak  $[M]^+$  should be observed at m/z 159.

Table 4: Expected Mass Spectral Fragmentation for **8-Methylquinolin-4(1H)-one**

m/z	Fragment
159	$[M]^+$
131	$[M - CO]^+$
130	$[M - CHO]^+$
103	$[M - CO - HCN]^+$

Note: Fragmentation patterns can vary depending on the ionization technique used.

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for quinolinone derivatives like **8-Methylquinolin-4(1H)-one**.

## NMR Spectroscopy

### Sample Preparation:

- Weigh approximately 5-10 mg of the **8-Methylquinolin-4(1H)-one** sample.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a clean, dry 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently vortex to ensure a homogenous solution.

### Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
- <sup>1</sup>H NMR:
  - Pulse Program: A standard single-pulse experiment (e.g., zg30).
  - Number of Scans: 16 to 64, depending on the sample concentration.
  - Relaxation Delay: 1-2 seconds.
- <sup>13</sup>C NMR:
  - Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
  - Number of Scans: 1024 or more, due to the low natural abundance of <sup>13</sup>C.
  - Relaxation Delay: 2 seconds.

## IR Spectroscopy

### Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

- Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: Typically 4000 to 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry

Sample Preparation:

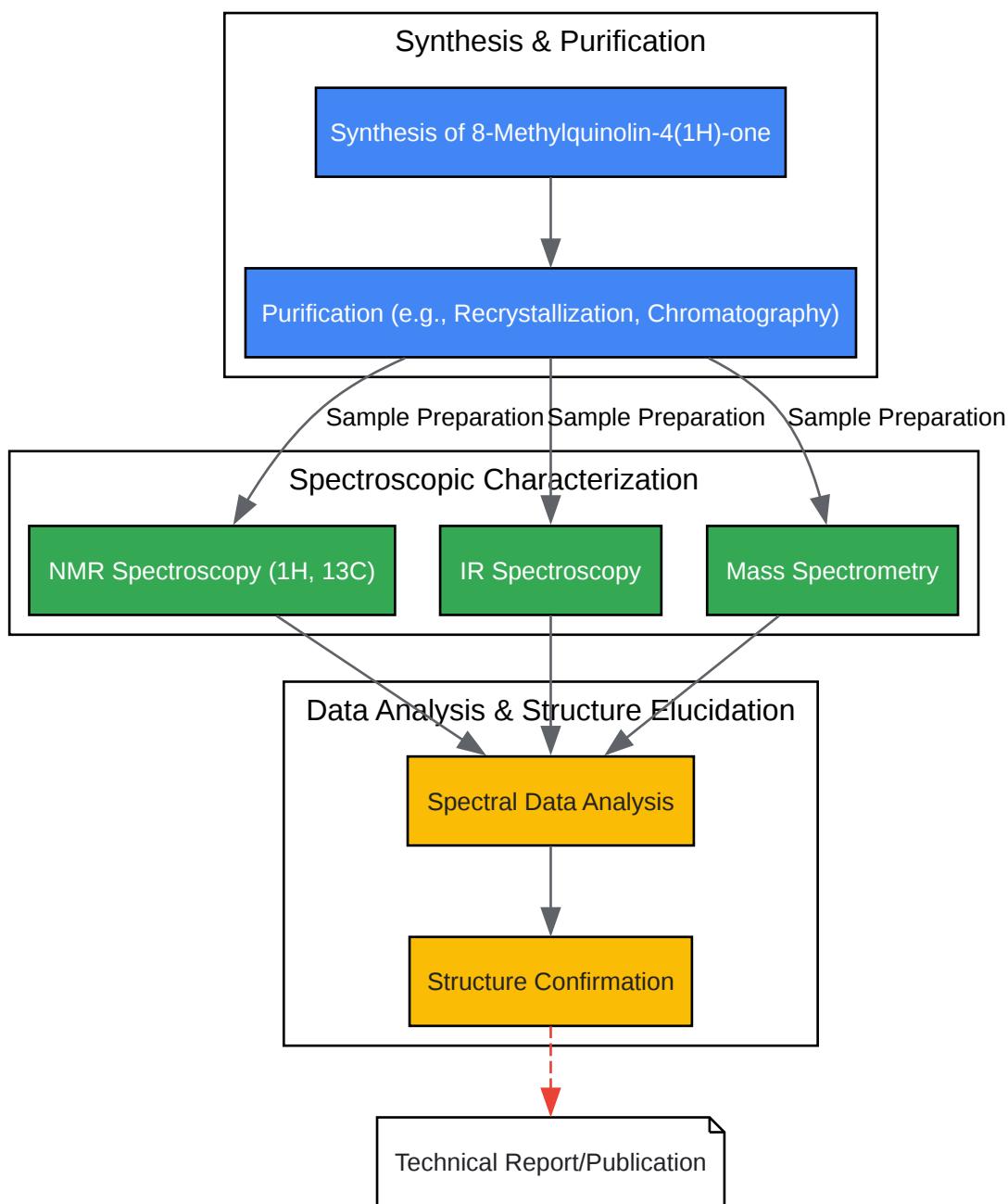
- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.
- Ionization Energy: Typically 70 eV.
- Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,  $m/z$  50-300).
- The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

## Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **8-Methylquinolin-4(1H)-one**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)